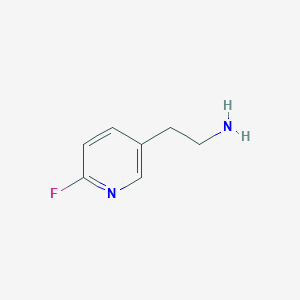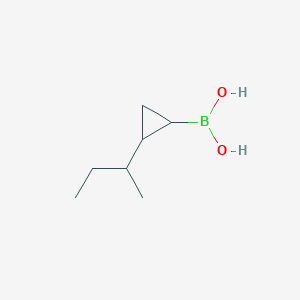
(2-(sec-Butyl)cyclopropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(sec-Butyl)cyclopropyl)boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a sec-butyl group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(sec-Butyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. The hydroboration step introduces the boron atom into the organic molecule, and subsequent oxidation converts the boron-containing intermediate into the boronic acid.
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of palladium-catalyzed cross-coupling reactions. These methods are scalable and can produce large quantities of boronic acids with high purity. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(sec-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted cyclopropyl derivatives
Applications De Recherche Scientifique
Chemistry: (2-(sec-Butyl)cyclopropyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry: In the industrial sector, boronic acids are used in the production of polymers, agrochemicals, and other specialty chemicals. Their ability to form stable complexes with diols makes them useful in various applications .
Mécanisme D'action
The mechanism of action of (2-(sec-Butyl)cyclopropyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, completing the coupling reaction .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Cyclopropylboronic acid
- sec-Butylboronic acid
Comparison: (2-(sec-Butyl)cyclopropyl)boronic acid is unique due to its cyclopropyl ring and sec-butyl substitution, which can impart different steric and electronic properties compared to simpler boronic acids like phenylboronic acid. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .
Propriétés
Formule moléculaire |
C7H15BO2 |
|---|---|
Poids moléculaire |
142.01 g/mol |
Nom IUPAC |
(2-butan-2-ylcyclopropyl)boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-3-5(2)6-4-7(6)8(9)10/h5-7,9-10H,3-4H2,1-2H3 |
Clé InChI |
HASYFSXKWKVJCI-UHFFFAOYSA-N |
SMILES canonique |
B(C1CC1C(C)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
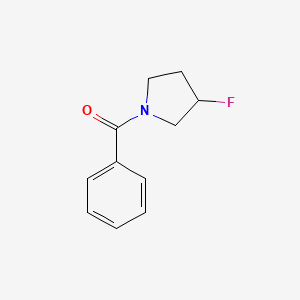

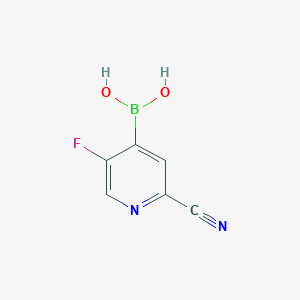
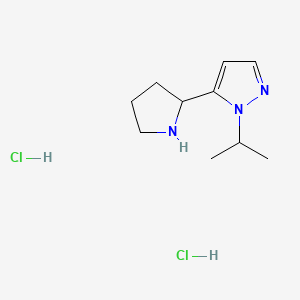
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
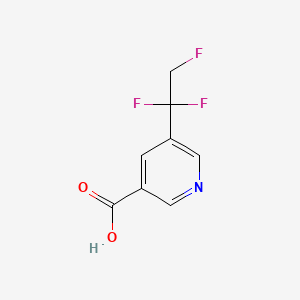
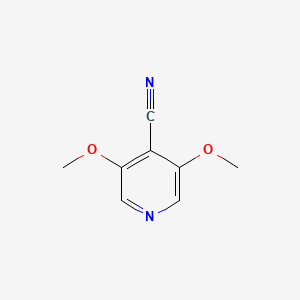
![2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)
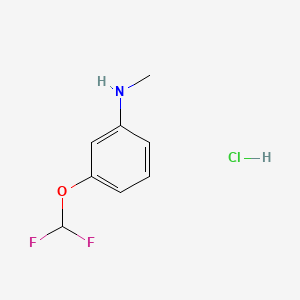
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
